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molecular formula C8H8N2O B096991 5-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 17288-40-3

5-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No. B096991
M. Wt: 148.16 g/mol
InChI Key: WTIFEVSWZUSXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07638517B2

Procedure details

A suspension of (5-methoxy-3-nitro-pyridin-2-yl)-acetonitrile (Maybridge, 986 mg, 5.1 mmol) and Pd/C (10%, 986 mg) in EtOH/EtOAc (95/5, 50 mL) was shaken for 6 hours under H2 (60 PSI) in Parr apparatus. The reaction mixture was then filtered through a celite pad, and the filter cake was washed with EtOAc (20 mL). The filtrate was concentrated, and the residue was dissolved in EtOAc (50 mL), washed with NaHCO3 (saturated solution, 50 mL), dried over MgSO4, filtered, concentrated, and purified via flash chromatography (hexane/EtOAc), affording 5-Methoxy-1H-pyrrolo[3,2-b]pyridine as a white solid (720 mg, 95% yield).
Name
(5-methoxy-3-nitro-pyridin-2-yl)-acetonitrile
Quantity
986 mg
Type
reactant
Reaction Step One
Name
EtOH EtOAc
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
986 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[C:5]([N+:12]([O-])=O)[C:6]([CH2:9][C:10]#N)=[N:7][CH:8]=1.C[CH2:16][OH:17].CCOC(C)=O>[Pd]>[CH3:16][O:17][C:8]1[N:7]=[C:6]2[CH:9]=[CH:10][NH:12][C:5]2=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
(5-methoxy-3-nitro-pyridin-2-yl)-acetonitrile
Quantity
986 mg
Type
reactant
Smiles
COC=1C=C(C(=NC1)CC#N)[N+](=O)[O-]
Name
EtOH EtOAc
Quantity
50 mL
Type
reactant
Smiles
CCO.CCOC(=O)C
Name
Quantity
986 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was shaken for 6 hours under H2 (60 PSI) in Parr apparatus
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a celite pad
WASH
Type
WASH
Details
the filter cake was washed with EtOAc (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc (50 mL)
WASH
Type
WASH
Details
washed with NaHCO3 (saturated solution, 50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via flash chromatography (hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC1=CC=C2C(=N1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 720 mg
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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